molecular formula C19H20N2O6 B13205477 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid

Cat. No.: B13205477
M. Wt: 372.4 g/mol
InChI Key: NQCSPFRADOJQTE-UHFFFAOYSA-N
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Description

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is a complex organic compound with a molecular formula of C18H21NO6. This compound is characterized by the presence of a benzyloxycarbonyl group, a nitrophenyl group, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid typically involves multiple steps. One common method includes the protection of an amino group with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a nitrophenyl group through nitration. The final step involves the formation of the propanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Substitution reactions often involve the use of strong acids or bases to facilitate the removal and replacement of the benzyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative.

Scientific Research Applications

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is used in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein modifications.

    Medicine: The compound is investigated for its potential therapeutic properties.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can protect amino groups during chemical reactions, while the nitrophenyl group can participate in various chemical transformations. The propanoic acid moiety allows the compound to interact with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(Benzyloxy)carbonyl]amino}propanoic acid
  • 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid
  • Benzyloxycarbonyl-protected amino acids

Uniqueness

3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(4-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H20N2O6

Molecular Weight

372.4 g/mol

IUPAC Name

2,2-dimethyl-3-(4-nitrophenyl)-3-(phenylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C19H20N2O6/c1-19(2,17(22)23)16(14-8-10-15(11-9-14)21(25)26)20-18(24)27-12-13-6-4-3-5-7-13/h3-11,16H,12H2,1-2H3,(H,20,24)(H,22,23)

InChI Key

NQCSPFRADOJQTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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